Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

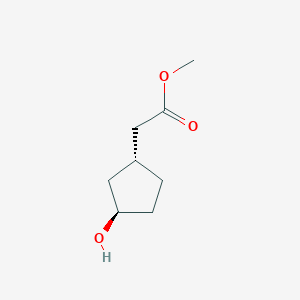

Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclopentaneacetic acid, featuring a hydroxyl group and a methyl ester functional group. This compound is known for its unique structural configuration, which plays a significant role in its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- typically involves the esterification of cyclopentaneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired trans-isomer.

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to achieve high yields and purity. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopentaneacetic acid derivatives.

Reduction: Formation of cyclopentaneacetic alcohol derivatives.

Substitution: Formation of various substituted cyclopentaneacetic acid esters.

Scientific Research Applications

Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

- Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester

- Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester

Uniqueness

Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- is unique due to its specific trans-configuration, which influences its chemical reactivity and biological interactions. This configuration can lead to different stereochemical outcomes in reactions compared to its cis-isomer or other similar compounds.

Biological Activity

Cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of cyclopentaneacetic acid, 3-hydroxy-, methyl ester, trans- can be represented as follows:

- Chemical Formula : C11H18O3

- Molecular Weight : 198.26 g/mol

This compound belongs to a class of small hydrophobic molecules that have shown promise in anticancer applications due to their ability to interact with various biological pathways.

Cyclopentaneacetic acid derivatives, particularly methyl jasmonate (MJ), are known to exert several biological effects, including:

- Induction of Apoptosis : MJ has been shown to activate the extrinsic and intrinsic apoptotic pathways in cancer cells. For instance, treatment with MJ led to increased expression of tumor necrosis factor (TNFα) and its receptor TNFR1, resulting in apoptosis in breast cancer cell lines MDA-MB-435 and MCF-7 with IC50 values of 1.9 mM and 2.0 mM respectively .

- Reactive Oxygen Species (ROS) Generation : MJ treatment significantly increases ROS levels in various cancer cell lines, including non-small cell lung cancer (A549) and glioblastoma (C6) cells. This oxidative stress contributes to cell death and has been linked to the activation of caspases involved in apoptosis .

- Cell Cycle Arrest : In prostate cancer cells (PC-3), MJ induced cell cycle arrest at the G2-M phase, further promoting apoptosis through executor caspase activation .

Cytotoxicity Studies

The cytotoxic effects of cyclopentaneacetic acid derivatives have been evaluated across multiple studies:

| Cell Line | IC50 (mM) | Observed Effects |

|---|---|---|

| MDA-MB-435 | 1.9 | Induction of apoptosis via caspase activation |

| MCF-7 | 2.0 | Increased TNFα expression and apoptosis |

| A549 | 5.0 | Increased ROS levels and pro-apoptotic protein expression |

| PC-3 | 2.0 | G2-M phase arrest and activation of executor caspases |

Case Studies

- Breast Cancer Models : In a study involving MDA-MB-435 and MCF-7 cells, MJ treatment resulted in approximately 35% apoptosis after exposure to 2 mM MJ for 24 hours. The mechanism was linked to increased expression of pro-apoptotic proteins from the Bcl-2 family .

- Prostate Cancer : Research on PC-3 cells demonstrated that MJ not only induced apoptosis but also enhanced the efficacy of standard chemotherapeutic agents like cisplatin when used in combination therapies .

- Neuroblastoma Cells : In neuroblastoma cell lines such as SH-SY5Y, MJ treatment led to decreased expression of inhibitor of apoptosis proteins (IAPs), indicating a potential for enhanced sensitivity to apoptotic signals .

Properties

IUPAC Name |

methyl 2-[(1R,3R)-3-hydroxycyclopentyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYJDPCEVAGWBX-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CC[C@H](C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.